Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two ester groups at positions 3 and 5, a nitro group at position 4, and a methyl group at position 1. The compound’s molecular formula is C10H13N3O6, and it has a molecular weight of 271.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate typically involves the nitration of a precursor pyrazole compound. One common method involves the reaction of 1-methyl-3,5-dicarbethoxy-4-nitropyrazole with nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: Diethyl 1-methyl-4-amino-1H-pyrazole-3,5-dicarboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid.
Scientific Research Applications
Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: Lacks the nitro group at position 4.
Diethyl 1-methyl-4-amino-1H-pyrazole-3,5-dicarboxylate: Contains an amino group instead of a nitro group at position 4.
Diethyl 1-phenyl-4-nitro-1H-pyrazole-3,5-dicarboxylate: Contains a phenyl group at position 1 instead of a methyl group
Uniqueness
Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
1002535-10-5 |
---|---|
Molecular Formula |
C10H13N3O6 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
diethyl 1-methyl-4-nitropyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C10H13N3O6/c1-4-18-9(14)6-7(13(16)17)8(12(3)11-6)10(15)19-5-2/h4-5H2,1-3H3 |
InChI Key |
DQKQBGQCFAUBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.